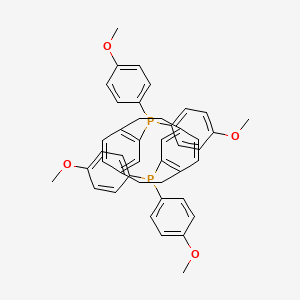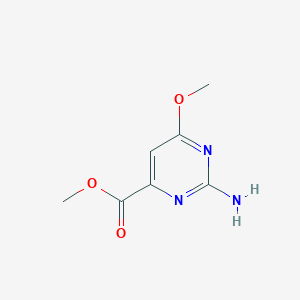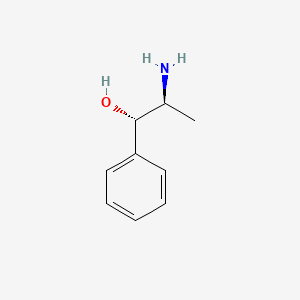
Cathine
Descripción general
Descripción
Cathine, also known as D-norpseudoephedrine and (+)-norpseudoephedrine, is a psychoactive drug that belongs to the phenethylamine and amphetamine chemical classes . It acts as a stimulant and is found naturally in Catha edulis (khat), contributing to its overall effects . It has approximately 7-10% the potency of amphetamine .
Synthesis Analysis
Synthetic cathinones are derivatives of the naturally occurring cathinone . The first synthetic cathinones were synthesized in the late 1920s, attracting attention for their putative medicinal purposes in the next decades, mainly as antidepressant and appetite suppressant drugs .Molecular Structure Analysis
The molecular formula of this compound is C9H13NO . It has a molar mass of 151.209 g·mol −1 . The IUPAC name for this compound is (1 S ,2 S )-2-amino-1-phenylpropan-1-ol .Chemical Reactions Analysis
This compound is closely related to ephedrine, cathinone, and other amphetamines . It shares not only the phenethylamine structure but also the amphetamine-like stimulant effects .Physical and Chemical Properties Analysis
This compound is soluble in water at 20 mg/mL (20 °C) . It has an elimination half-life of 1.8–8.6 hours .Mecanismo De Acción
Safety and Hazards
Cathine is classified as a Schedule IV controlled substance in the United States . The World Anti-Doping Agency’s list of prohibited substances bans this compound in concentrations of over 5 micrograms per milliliter in urine . Unlawful possession is punishable by severe fines and imprisonment . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Direcciones Futuras
The continuous emergence of new non-controlled derivatives replacing those previously considered illegal poses a challenge . Therefore, studies aimed at unveiling the pharmacological and toxicological properties of these substances are imperative . They will provide increased expertise to the clinicians that face this problem on a daily basis .
Propiedades
Número CAS |
36393-56-3 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-amino-1-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |
Clave InChI |
DLNKOYKMWOXYQA-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=CC=C1)O)N |
SMILES |
CC(C(C1=CC=CC=C1)O)N |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N |
Color/Form |
White, crystalline powder |
melting_point |
77.5-78 °C |
Solubilidad |
0.13 M Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |
Presión de vapor |
8.67X10-4 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



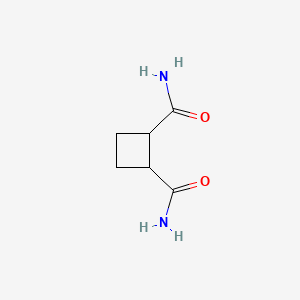


![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3424631.png)
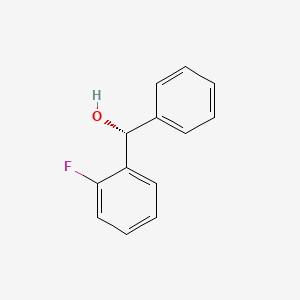
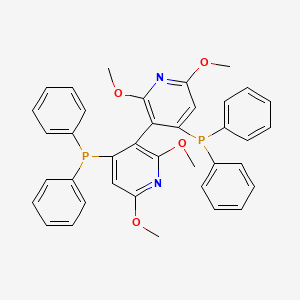
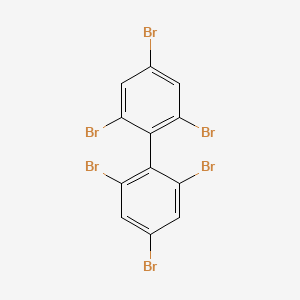
![2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B3424677.png)
